CBP-307 is classified as a sphingosine-1-phosphate receptor modulator. Sphingosine-1-phosphate receptors are G-protein-coupled receptors that play critical roles in various biological processes, including immune cell trafficking and vascular integrity. CBP-307 specifically targets S1PR1, which is implicated in the regulation of lymphocyte migration and inflammatory responses .
The synthesis of CBP-307 involves several steps that integrate organic chemistry techniques to construct its molecular framework. Although specific synthetic routes are proprietary, the general methodology includes:
The compound's synthesis has been optimized to enhance yield and reduce by-products, ensuring a scalable process for production .
The molecular structure of CBP-307 can be represented by its chemical formula, which includes various functional groups essential for its activity. The compound's three-dimensional conformation can be elucidated using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Key structural features include:
Detailed structural data can be derived from computational modeling studies that simulate interactions with the S1PR1 receptor, providing insights into binding affinities and activation mechanisms .
CBP-307 participates in several chemical reactions relevant to its pharmacological profile:
Understanding these reactions is crucial for predicting pharmacokinetic behavior and potential drug interactions .
The mechanism of action of CBP-307 revolves around its modulation of Sphingosine-1-phosphate receptor 1. Upon binding to this receptor:
Clinical trials have demonstrated a significant reduction in lymphocyte counts among patients treated with CBP-307, suggesting effective modulation of immune activity .
CBP-307 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and influence dosing strategies in clinical settings .
CBP-307 has significant potential applications in the field of immunology and gastroenterology:
The ongoing research aims to establish its efficacy across various patient populations while assessing long-term safety profiles .
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor that serves as a master regulator of lymphocyte migration through its response to sphingosine-1-phosphate (S1P) gradients. The S1P chemotactic gradient between lymphoid tissues (low S1P) and circulatory/lymphatic systems (high S1P) provides directional cues for immune cell egress. This gradient is maintained by S1P lyase-mediated degradation in tissues and continuous secretion by endothelial cells, erythrocytes, and platelets into circulation [3] [6].
S1PR1 activation triggers Gαi-mediated signaling pathways that promote cytoskeletal rearrangement and directed cell migration. When lymphocytes encounter the S1P gradient at lymphoid sinusoids, receptor internalization terminates responsiveness, allowing cells to enter circulation. This process is critical for naïve T-cell recirculation through secondary lymphoid organs and for effector T-cell migration to inflammatory sites [5] [8]. Genetic deletion of S1PR1 in mice results in severe lymphopenia due to lymphocyte sequestration in lymphoid organs, confirming its non-redundant role in lymphocyte trafficking [3] [6].
The receptor exhibits complex regulation through ligand-dependent internalization, CD69 antagonism, and KLF2-mediated transcriptional control. During inflammation, altered S1P gradients and receptor expression patterns disrupt normal trafficking, contributing to either pathogenic lymphocyte retention in tissues or inadequate immune cell recruitment [5] [8]. This makes S1PR1 a compelling target for pharmacological modulation in autoimmune diseases where aberrant lymphocyte migration drives pathology.
Table 1: S1PR Subtype Expression Patterns and Immune Functions
Receptor | Primary Cell Types | Key Immune Functions | Downstream Signaling |
---|---|---|---|
S1PR1 | T/B lymphocytes, Dendritic cells | Lymphocyte egress from lymphoid organs, Endothelial barrier integrity | Gi/o (Rac, PI3K-Akt) |
S1PR2 | Macrophages, Neural cells | Inhibits lymphocyte migration, Enhances vascular permeability | Gi/o, Gq, G12/13 (Rho) |
S1PR3 | Macrophages, Endothelial cells | Dendritic cell migration, Vascular maturation | Gi/o, Gq, G12/13 |
S1PR4 | Hematopoietic cells, Neutrophils | Neutrophil recruitment, Immunomodulation | Gi/o, G12/13 |
S1PR5 | NK cells, Oligodendrocytes | NK cell trafficking, Oligodendrocyte survival | Gi/o |
The first-generation S1PR modulator, fingolimod (FTY720), revolutionized multiple sclerosis treatment as the first oral disease-modifying therapy. As a sphingosine analog, fingolimod requires phosphorylation (to FTY720-P) in vivo to act as a functional antagonist at S1PR1, S1PR3, S1PR4, and S1PR5. Its non-selective binding triggers prolonged receptor internalization, blocking lymphocyte egress and causing peripheral lymphopenia [1] [4]. However, fingolimod's pharmacokinetic limitations include a long half-life (~8 days) leading to slow lymphocyte recovery (4+ weeks post-discontinuation), and off-target effects from S1PR3 agonism associated with bradycardia, hypertension, and macular edema [1] [4].
Second-generation modulators address these limitations through:
These agents demonstrate that S1PR1 selectivity correlates with improved safety profiles while maintaining efficacy. Ozanimod's approval for ulcerative colitis (2021) validated S1PR modulation in IBD, expanding beyond MS indications [4] [7]. However, selectivity gaps remain—ozanimod still exhibits S1PR5 activity, while etrasimod modulates S1PR4—driving development of truly subtype-specific agents like CBP-307.
Table 2: Evolution of S1PR Modulators
Compound | S1PR Selectivity Profile | Elimination Half-life | Lymphocyte Recovery Time | Key Clinical Indications |
---|---|---|---|---|
Fingolimod | S1PR1,3,4,5 | ~8 days | >4 weeks | Relapsing MS |
Ozanimod | S1PR1,5 | ~19h | 3-5 days | MS, Ulcerative Colitis |
Siponimod | S1PR1,5 | ~30h | 3-7 days | MS |
Ponesimod | S1PR1 | ~30h | 4-7 days | MS |
Etrasimod | S1PR1,4,5 | ~30h | 5-7 days | Ulcerative Colitis (Phase 3) |
CBP-307 | S1PR1 | 5-7h | 2-4 days | UC/CD (Phase 2) |
CBP-307 (icanbelimod) emerged from rational drug design to optimize three critical parameters: receptor specificity, pharmacokinetic profile, and functional potency. Structural studies reveal CBP-307 binds the orthosteric pocket of S1PR1 through two distinct poses—shallow and deep—both inducing receptor activation through TM3/TM5/TM6 rearrangements critical for G protein coupling [2]. The compound's azetidine-carboxylic acid core and fluorinated oxadiazolylbenzyl group confer exceptional selectivity (>80,000-fold for S1PR1 over S1PR3) in Chinese hamster ovary cell assays expressing human S1PRs [1] [4]. This specificity minimizes off-target effects mediated by S1PR3 (cardiovascular) and S1PR2 (vascular permeability).
CBP-307 exhibits sub-nanomolar potency (EC50 = 0.1 nM for S1PR1), substantially exceeding earlier modulators like ponesimod (EC50 = 5.6 nM). In rat models, it demonstrated >50% lymphocyte reduction with a markedly shorter elimination half-life (5.3h) versus fingolimod (23.4h) [1] [4]. First-in-human data confirmed rapid absorption (Tmax 4-7h) and dose-dependent lymphocyte reduction (-71% at 0.5mg single dose; -75% at 0.25mg multiple doses) with recovery to baseline within 7 days post-dosing [1] [4] [9].
The compound's molecular design enables rapid membrane penetration and receptor engagement while avoiding interactions with S1P lyase or kinases. Cryo-EM structures show CBP-307 exploits an unoccupied subpocket in S1PR1 not accessed by endogenous S1P, potentially explaining its exceptional potency [2]. Phase 2 trials in ulcerative colitis (NCT04700449) leverage these properties to achieve lymphocyte sequestration without prolonged immunosuppression, permitting swift treatment switching during flare-ups [7] [9]. Patent protections (US10280158B2, EP3048103B, JP6470757B2) cover the compound's chemical structure until 2033-2034, underscoring its novel pharmacophore [9].
Table 3: Key Pharmacological Characteristics of CBP-307
Parameter | Preclinical Findings | Clinical Translation (Phase 1) |
---|---|---|
S1PR1 Potency (EC50) | 0.1 nM (CHO cells) | Not directly measured |
Selectivity (vs. S1PR3) | >80,000-fold | Supported by absence of S1PR3-mediated AEs |
Elimination Half-life | 5.3h (rat) | 5-7h (human) |
Tmax | Not reported | 4-7h |
Lymphocyte Reduction | >50% (rodents) | -71% (0.5mg SD); -75% (0.25mg MD) |
Lymphocyte Recovery | 12-48h (rodents) | ≤7 days (all doses) |
Food Effect | Not studied | Reduced lymphocyte variability with fed administration |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: